molecular formula C21H11Br2N3OS B12910504 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one CAS No. 82450-47-3

3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one

Cat. No.: B12910504
CAS No.: 82450-47-3
M. Wt: 513.2 g/mol
InChI Key: XFUFYSBJQYRZQY-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core substituted with benzo[d]thiazole and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with benzoyl chloride in the presence of a base such as pyridine.

    Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 6 and 8 positions.

    Introduction of Benzo[d]thiazole:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
  • Benzo[d]thiazole-2-thiol derivatives
  • Thiazolo[4,5-b]pyridines

Uniqueness

3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of both benzo[d]thiazole and quinazolinone moieties.

Properties

CAS No.

82450-47-3

Molecular Formula

C21H11Br2N3OS

Molecular Weight

513.2 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H11Br2N3OS/c22-13-10-14-18(15(23)11-13)25-19(12-6-2-1-3-7-12)26(20(14)27)21-24-16-8-4-5-9-17(16)28-21/h1-11H

InChI Key

XFUFYSBJQYRZQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC5=CC=CC=C5S4

Origin of Product

United States

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